TUL4 protein
Description
Properties
CAS No. |
130427-68-8 |
|---|---|
Molecular Formula |
C9H17ClN2O2 |
Synonyms |
TUL4 protein |
Origin of Product |
United States |
Francisella Tularensis Tul4 Protein Lpna
Association with bacterial outer membrane vesicles (OMV) and their immunomodulatory properties. LpnA is associated with the outer membrane of F. tularensisnih.gov. Outer membrane vesicles (OMVs) are released by Gram-negative bacteria and can contain virulence factors and immunomodulatory proteinsfrontiersin.orgnih.govnih.govnih.govnih.govresearchgate.net. LpnA has been identified as a component of Francisella OMVsfrontiersin.orgnih.gov. These OMVs have been shown to enter macrophages and induce a strong pro-inflammatory response, which contrasts with the overall "silencing" effect of the intact bacteriumnih.govnih.govnih.gov. Francisella OMVs are enriched in lipoproteins, including LpnA, which are known Toll-like receptor 2 (TLR2) agonistsnih.gov. The inflammatory activity of these vesicles is thought to be partly due to the presence of lipoproteins like LpnAnih.govnih.gov. While OMVs appear to play a role in the early phase of interaction with macrophages and may be involved in bacterial entry, their release from the bacterial surface during the cytosolic phase of infection is negligiblenih.govresearchgate.net.
Genetic and Transcriptional Regulation of Francisella tularensistul4 Gene
Genetic and Transcriptional Regulation of Francisella tularensis tul4 Gene
Insights into gene expression and protein synthesis mechanisms.
Studies into the gene expression and protein synthesis mechanisms involving the TUL4 protein (LpnA) in Francisella tularensis reveal insights into its regulation and cellular localization. The gene encoding LpnA, lpnA (or tul4), has been utilized as an internal control in gene expression studies, suggesting its expression levels are relatively stable under certain stress conditions, such as exposure to paraquat (B189505) nih.gov. Furthermore, the expression of tul4 has been shown to be independent of MglA, a key transcriptional regulator involved in the expression of many Francisella virulence genes plos.orgnih.gov. This indicates that lpnA is regulated through mechanisms distinct from those controlling the Francisella Pathogenicity Island (FPI) and other MglA-dependent virulence factors nih.gov.
While the direct regulation of lpnA expression has been studied, broader insights into protein synthesis mechanisms in F. tularensis highlight the complexity of gene expression control in this bacterium. For instance, research has shown that changes in ribosomal protein composition can govern gene expression at the level of protein abundance, independent of transcriptional changes uri.eduresearchgate.net. Specifically, heterogeneity in ribosomal protein bS21 homologs can modulate translation efficiency for certain proteins, including components of the Type VI secretion system uri.eduresearchgate.net. Although this research focuses on ribosomal proteins, it underscores the importance of post-transcriptional regulation in F. tularensis and suggests that the abundance of proteins like LpnA could potentially be influenced by such mechanisms, in addition to transcriptional control.
Bacterial lipoproteins, including LpnA, are typically predicted from genomic sequences by the presence of a lipobox, a consensus signal sequence at the N-terminus that is recognized and cleaved by signal peptidase II nih.gov. This cleavage and subsequent lipid modification are crucial for the proper localization of lipoproteins, often to the outer membrane in Gram-negative bacteria like F. tularensis nih.gov. LpnA is known to be associated with the outer membrane of F. tularensis nih.gov.
Advanced Methodological Approaches in Francisella tularensis this compound Research
Research into the Francisella tularensis this compound (LpnA) employs a variety of advanced methodological approaches to understand its identification, characterization, function, and interaction with the host immune system.
Proteomic strategies for identification and characterization (e.g., 2D gel electrophoresis, mass spectrometry).
Proteomic approaches, particularly the combination of two-dimensional (2D) gel electrophoresis and mass spectrometry, have been instrumental in the identification and characterization of Francisella proteins, including LpnA. This methodology allows for the separation of complex protein mixtures based on isoelectric point and molecular weight, followed by the identification of individual protein spots using mass spectrometry nih.govresearchgate.net.
Studies have utilized 2D gel electrophoresis coupled with mass spectrometric methods to identify proteins that are differentially expressed between Francisella subspecies or are immunoreactive with sera from infected or vaccinated individuals nih.govresearchgate.net. LpnA has been identified as an immunodominant antigen using these proteomic techniques researchgate.netasm.orgaroonchan.de. For instance, in one study, LpnA was identified as a cognate antigen to a monoclonal antibody using Western blotting against an LpnA knockout strain and confirmed by mass spectrometry, although its Mowse score was below the typical threshold for unambiguous identification based solely on mass spectrometry in that specific instance asm.org. Other studies have successfully identified LpnA among the proteins strongly reacting with immune sera from experimentally infected mice using 2D immunoblotting and mass spectrometry researchgate.net. Proteomic analyses have also been used to characterize the protein profiles of F. tularensis grown under different conditions, revealing altered expression of various proteins frontiersin.org.
Recombinant protein expression and purification techniques.
Recombinant protein expression and purification techniques are crucial for obtaining sufficient quantities of pure this compound for functional and immunological studies. While the search results specifically mention the expression and purification of other Francisella lipoproteins like Flpp3 in Escherichia coli researchgate.net, and the recombinant expression of F. tularensis Usp in E. coli nih.gov, these examples demonstrate the feasibility and common practice of using heterologous expression systems for Francisella proteins.
Although detailed protocols for recombinant LpnA expression and purification were not extensively described in the provided snippets, the use of recombinant LpnA in immunological assays and protection studies nih.govresearchgate.net implies that established techniques for expressing and purifying bacterial lipoproteins are applied. These typically involve cloning the gene into an expression vector, transforming a suitable host organism (commonly E. coli), inducing protein expression, and purifying the recombinant protein using various chromatography techniques, often targeting tags engineered into the recombinant protein. The fact that recombinant LpnA has been used to stimulate immune responses and confer partial protection in mice nih.govresearchgate.net suggests that the purified protein retains relevant structural and immunological properties.
In vitro and ex vivo immunological assays (e.g., lymphocyte proliferation assays, cytokine quantification, Western blot, ELISA).
A range of in vitro and ex vivo immunological assays are employed to evaluate the immunogenic properties of the this compound and the host immune response to it.
Lymphocyte Proliferation Assays: LpnA has been shown to stimulate T cells from individuals previously exposed to F. tularensis nih.govtandfonline.com. This indicates that LpnA contains epitopes recognized by host T lymphocytes, contributing to cell-mediated immunity. An immunodominant CD4+ T cell epitope has been identified within the LpnA sequence tandfonline.com.
Cytokine Quantification: Recombinant LpnA has been demonstrated to induce the secretion of chemokines, such as CXCL8 and CCL2, by human monocyte-derived macrophages nih.gov. This highlights the capacity of LpnA to trigger inflammatory responses in host cells, potentially through interactions with pattern recognition receptors like Toll-like receptor 2 (TLR2), which is known to recognize bacterial lipoproteins nih.gov.
Western Blot: Western blotting is frequently used to detect antibodies against F. tularensis proteins, including LpnA, in sera from infected or vaccinated individuals or animals researchgate.netasm.orgaroonchan.deresearchgate.nettularemia.org. This technique confirms the presence of antibodies that recognize LpnA, indicating that the protein is expressed during infection and elicits a humoral immune response.
ELISA: Enzyme-linked immunosorbent assay (ELISA) is another common serological method used in tularemia research and diagnosis researchgate.nettularemia.org. While not always focused specifically on LpnA, ELISAs are used to detect antibodies against F. tularensis antigens in general. The identification of LpnA as an immunodominant antigen suggests it could be a valuable component in ELISA-based diagnostic tests researchgate.net.
These assays collectively provide evidence for the immunogenicity of LpnA and its role in shaping the host immune response during Francisella infection.
Gene deletion and targeted mutagenesis for functional analysis.
Gene deletion and targeted mutagenesis are fundamental techniques used to investigate the biological function of the lpnA gene and the LpnA protein in Francisella tularensis. By creating strains with a deleted or modified lpnA gene, researchers can assess the impact on bacterial growth, virulence, and interaction with host cells.
A deletion mutant of lpnA (ΔlpnA) has been successfully generated in F. tularensis, typically using techniques like allelic exchange nih.govpwvas.org. Characterization of the ΔlpnA strain has provided important insights into the role of LpnA. For example, a ΔlpnA mutant of F. tularensis LVS was found to be comparable to the wild-type strain in its ability to replicate intracellularly in murine macrophages and cause lethal disease in mice nih.govresearchgate.net. Furthermore, mice immunized with the LpnA-deficient strain showed the same level of protection against a subsequent lethal challenge as those immunized with the wild-type strain nih.gov. This suggests that, despite its immunogenicity, LpnA is not essential for virulence or for conferring protective immunity in the mouse model using the LVS strain nih.govresearchgate.net. However, studies have also explored the role of lpnA in other contexts, such as susceptibility to resazurin, where a mutation in lpnA resulted in loss of LpnA expression but was not sufficient on its own to confer resistance pwvas.org.
These studies employing gene deletion highlight that while LpnA is a prominent and immunogenic protein, its individual contribution to virulence in certain Francisella strains or specific aspects of infection might be limited, although it can potently stimulate host immune cells nih.gov.
Bioinformatic predictions and comparative genomics.
Bioinformatic predictions and comparative genomics play a vital role in identifying potential lipoproteins like TUL4 (LpnA) within Francisella genomes and understanding their conservation and evolutionary history.
Bioinformatic tools can predict bacterial lipoproteins based on the presence of characteristic signal sequences, such as the lipobox motif, within protein sequences derived from genomic data nih.gov. This allows for the in silico identification of candidate lipoproteins that can then be experimentally investigated.
Comparative genomics involves the comparison of genomes from different Francisella strains and subspecies. These analyses have revealed that the lpnA gene is highly conserved among various subspecies of Francisella, including F. tularensis subsp. tularensis and F. tularensis subsp. holarctica nih.govasm.org. The high degree of conservation of LpnA across different Francisella strains underscores its potential importance, even if gene deletion studies in specific contexts suggest a non-essential role in certain aspects of virulence nih.govresearchgate.netasm.org. Comparative genomics can also provide insights into the phylogenetic relationships between strains based on genes like lpnA frontiersin.org. For instance, a phylogenetically informative region of the lpnA gene has been used in molecular typing methods for F. tularensis frontiersin.org.
Utilization of experimental models for immune response and protection evaluation (e.g., humanized mice, murine infection models).
Experimental models, particularly murine infection models and humanized mice, have been extensively utilized to evaluate the immune response to and the protective efficacy of the Francisella tularensis this compound, also known as LpnA. These models are crucial for understanding the host-pathogen interaction and assessing potential vaccine candidates against tularemia.
Murine models, often employing the live vaccine strain (LVS) of F. tularensis, have demonstrated that LpnA is an immunogenic protein capable of stimulating both humoral and cell-mediated immune responses. Studies in mice have shown that immunization with recombinant TUL4 can induce antigen-specific mucosal and systemic antibody responses, including IgA, IgG1, and IgG2c antibodies, indicative of a mixed type 2 and type 1 response plos.org. Furthermore, TUL4 has been shown to induce the production of IFN-γ, IL-10, and IL-17A by splenic CD4+ T cells in an antigen-specific manner in mice plos.org. The 17-kDa lipoprotein TUL4 has been demonstrated to be involved in protective immunity to tularemia in mice, with immunized animals showing lower bacterial counts in the liver and spleen compared to control groups after challenge with F. tularensis LVS nih.gov. However, immunization with TUL4 alone has sometimes shown only partial protective effects against lethal intranasal challenges with LVS jmb.or.krnih.gov. Combining TUL4 with other antigens, such as DnaK, has been shown to enhance protective immunity in murine models, resulting in over 80% protection against a lethal respiratory challenge with F. tularensis LVS and correlating with reduced bacterial burden in organs plos.org.
Research using adenovirus-vectored vaccines expressing a codon-optimized Tul4 gene (Ad/opt-Tul4) in murine models has also been conducted. Intramuscular injection of Ad/opt-Tul4 elicited a robust Tul4-specific antibody response, suggesting a Th1-driven response nih.govnih.gov. A single dose provided some protection, while multiple doses significantly increased the survival rate of mice challenged with F. tularensis LVS nih.govnih.gov. This approach demonstrated that an adenovirus-vectored vaccine expressing TUL4 was more effective than immunization with recombinant this compound alone in providing protection in mice nih.govnih.gov. While recombinant this compound vaccination elicited a higher antibody response in some studies, this did not always correlate with protection against challenge asm.org.
Studies have also investigated the role of TUL4 in the context of cell-mediated immunity in mice. Although mice generated antibody responses against TUL4, protection was abolished after treatment with cyclosporin (B1163) A to inhibit T-cell activation, suggesting that protection was predominantly cell-mediated rather than humoral in certain immunization strategies dovepress.com. Vaccination with immunostimulating complexes containing TUL4 and an adjuvant designed to promote T-cell responses also resulted in reduced bacterial burdens after LVS challenge in mice dovepress.com.
The use of different murine models and immunization strategies has provided varied outcomes regarding the protective efficacy of TUL4. While TUL4 is recognized as immunogenic and capable of stimulating T cells and antibody production nih.govnih.govasm.org, its ability to confer complete protection as a single antigen vaccine has been limited researchgate.net. Studies using LpnA-deficient F. tularensis LVS in mice have also been conducted to understand the necessity of LpnA for conferring immunity. These studies determined that mice immunized with either wild-type or LpnA-deficient F. tularensis LVS were equally resistant to subsequent challenge with a lethal dose of the bacterium, suggesting that LpnA is not required for full immunoprotection against LVS infection in mice nih.gov.
Mammalian Tulp4 Tub Like Protein 4
Discovery and Genomic Localization of Human/
The identification and mapping of the TULP4 gene have provided foundational insights into its potential biological functions.
Identification and gene nomenclature (TULP4, TUSP)
The TULP4 gene encodes the protein known as Tubby-related protein 4, also referred to as TUB Like Protein 4. genecards.orguniprot.orgsinobiological.com It is also known by the synonym TUSP. uniprot.orgsinobiological.comnih.gov The official symbol for the human gene is TULP4, as approved by the HUGO Gene Nomenclature Committee (HGNC). genecards.orgsinobiological.com The identification of this gene contributed to defining a new protein family. mdpi.com
Chromosomal mapping and genomic context (e.g., 6q25.3)
In humans, the TULP4 gene is located on chromosome 6. uniprot.org Specifically, its chromosomal location has been mapped to band 6q25.3. sinobiological.comnih.govscbt.comscbt.com The gene spans a significant region of this chromosome. jihs.go.jpensembl.org The genomic coordinates for TULP4 on the GRCh38 assembly are chr6:158,232,195-158,511,828 on the positive strand. jax.org Deletions in the 6q25 region, which includes 6q25.3, have been associated with certain syndromes characterized by developmental delay and other physical characteristics. rarechromo.org
Here is a table summarizing the genomic localization of human TULP4:
| Feature | Detail | Source |
| Gene Symbol | TULP4 | genecards.orgsinobiological.com |
| Approved Name | TUB like protein 4 | sinobiological.com |
| Synonym | TUSP | uniprot.orgsinobiological.comnih.gov |
| Chromosomal Location | 6q25.3 | sinobiological.comnih.govscbt.comscbt.com |
| Genomic Coordinates (GRCh38) | chr6:158,232,195-158,511,828 (+) | jax.org |
| NCBI Gene ID | 56995 | genecards.orgnih.govjihs.go.jpjax.org |
| HGNC ID | 15530 | genecards.orguniprot.orgsinobiological.comjax.org |
| UniProt Accession | Q9NRJ4 | genecards.orguniprot.orgjax.orgbiogps.org |
Molecular Architecture and Domain Organization of Mammalian TULP4
The structure of TULP4 provides clues about its potential interactions and functions within the cell.
Classification within the UBASH3/STS/TULA protein family
TULP4 is classified within the UBASH3/STS/TULA protein family. mdpi.comnih.gov This family is also referred to as the T-cell ubiquitin ligand (TULA) family or the Suppressor of T-cell Signaling (STS) family. genecards.orgmdpi.comresearchgate.net The family includes two main members in vertebrates, UBASH3A (also known as STS-2, TULA, or TULA-1) and UBASH3B (also known as STS-1, TULA-2, or p70). mdpi.comgenecards.orgmdpi.comresearchgate.netnih.govgenenames.orgpromega.de While TULP4 shares some distant relationship with the Tubby family proteins (TUB, TULP1-3), it is considered a more distant member and is also related to the UBASH3/STS/TULA family. nih.gov The UBASH3/STS/TULA family is characterized by a multi-domain architecture. nih.gov
Characterization of conserved functional domains (UBA, SH3, histidine phosphatase)
Mammalian TULP4, as a member of the UBASH3/STS/TULA family, is characterized by the presence of conserved functional domains. mdpi.comnih.gov These domains include an N-terminal ubiquitin-associated (UBA) domain, a central Src homology 3 (SH3) domain, and a C-terminal histidine phosphatase (HP) domain. mdpi.comnih.govmdpi.comosti.gov
UBA Domain: The UBA domain is known to bind to ubiquitin and ubiquitylated proteins. nih.gov This suggests a potential role for TULP4 in pathways involving protein ubiquitination. genecards.org
SH3 Domain: The SH3 domain mediates protein-protein interactions by binding to proline-rich motifs in other proteins. nih.gov This domain in TULP4 likely facilitates its interaction with various cellular binding partners. nih.gov
Histidine Phosphatase Domain: The C-terminal region contains a histidine phosphatase domain, which is characteristic of this protein family. mdpi.comnih.govmdpi.comosti.gov This domain has homology to phosphoglycerate mutase and belongs to the histidine phosphatase superfamily. osti.gov The catalytic activity of histidine phosphatases relies on a conserved histidine residue within the active site. nih.govmdpi.com
In addition to these domains, TULP4 has been noted to contain a WD40 repeat region and a SOCS (suppressor of cytokine signaling) box in its N-terminus. researchgate.netbiorxiv.org WD40 repeats are often involved in protein-protein interactions, serving as a platform for the assembly of protein complexes. biorxiv.org The SOCS box is known to be involved in linking proteins to E3 ubiquitin ligase complexes. nih.gov
Here is a table summarizing the conserved functional domains of TULP4:
| Domain | Location | Known Function(s) in Proteins | Implied Role in TULP4 | Source |
| UBA | N-terminal | Binds ubiquitin and ubiquitylated proteins | Involvement in protein ubiquitination pathways | nih.gov |
| SH3 | Central | Mediates protein-protein interactions | Facilitates binding to other proteins | nih.gov |
| Histidine Phosphatase | C-terminal | Phosphatase activity (hydrolyzes phosphate (B84403) groups) | Potential enzymatic activity involving dephosphorylation | mdpi.comnih.govmdpi.comosti.gov |
| WD40 Repeat | N-terminal | Protein-protein interaction platform | Involvement in protein complex assembly | researchgate.netbiorxiv.org |
| SOCS Box | N-terminal | Links proteins to E3 ubiquitin ligases | Potential involvement in ubiquitination and degradation | nih.gov |
Enzymatic Activity and Substrate Interactions of Mammalian TULP4
The presence of a histidine phosphatase domain in TULP4 suggests it possesses enzymatic activity. mdpi.comnih.govmdpi.comosti.gov Histidine phosphatases are enzymes that catalyze the hydrolysis of phosphate groups from phosphorylated substrates. osti.gov While the UBASH3/STS/TULA family members, particularly UBASH3B (STS-1/TULA-2), are known to exhibit protein tyrosine phosphatase (PTP) activity and dephosphorylate protein tyrosine kinases like those in the Syk family, the specific enzymatic activity and substrates of TULP4 itself are less extensively characterized compared to other family members. researchgate.netnih.govosti.govnih.gov
Research on the UBASH3/STS/TULA family indicates that the histidine phosphatase domain is functionally important and can dephosphorylate phosphotyrosine-containing substrates. nih.govosti.gov The enzymatic reaction typically involves a conserved histidine residue in the active site acting as a nucleophile. mdpi.comosti.gov Substrate binding occurs at the enzyme's active site, which is a specific region formed by the folding of the polypeptide chain. wou.edulibretexts.org The interaction between the enzyme and substrate is often mediated by hydrogen bonding and other electrostatic interactions. libretexts.org
While UBASH3B has been shown to have significant phosphatase activity, UBASH3A (STS-2/TULA) reportedly possesses only a fraction of this activity, suggesting that its regulatory effects might also involve phosphatase-independent mechanisms. researchgate.netnih.govosti.gov The precise substrates and the full spectrum of enzymatic activities for mammalian TULP4 require further detailed investigation to fully understand its role in cellular signaling and function.
Protein/Gene Names and Associated Identifiers
| Name | Synonyms | Type | NCBI Gene ID | HGNC ID | UniProt Accession |
| TULP4 | TUSP, KIAA1397 | Protein/Gene | 56995 | 15530 | Q9NRJ4 |
| UBASH3A | STS-2, TULA, TULA-1, CLIP4 | Protein/Gene | 53347 | 12462 | P57075 |
| UBASH3B | STS-1, TULA-2, p70, STS1, TULA2 | Protein/Gene | 84959 | 29884 | Q8TF42 |
| STS | Steroid sulfatase | Protein/Gene | 412 | 11425 | P08842 |
| TULA | Refer to UBASH3A | Protein/Gene | - | - | - |
| TUSP | Refer to TULP4 | Protein/Gene | 56995 | 15530 | Q9NRJ4 |
Note: PubChem CIDs are typically assigned to chemical compounds. TULP4, TUSP, UBASH3, STS, and TULA are gene/protein names, and their identifiers are found in biological databases like NCBI Gene, HGNC, and UniProt.
Protein tyrosine phosphatase (PTP) activity.
Protein tyrosine phosphatases (PTPs) are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins, playing a critical role in regulating signal transduction pathways. nih.govwikipedia.org While TULP4 has been discussed in the context of protein modification and signaling, some evidence suggests that proteins with homology to PTPs may not always possess enzymatic activity. ebi.ac.uk The UniProt entry for human TULP4 does not list protein tyrosine phosphatase activity as a known function, but rather suggests it may act as a substrate-recognition component of an E3 ubiquitin ligase complex. uniprot.org However, the provided outline specifically mentions PTP activity for TULP4, referencing citation pitt.edu. Upon reviewing citation pitt.edu, "MAD1L1 and HDAC2 - HiPPIP - Madhavi Ganapathiraju", TULP4 is listed alongside other proteins, and "protein tyrosine phosphatase activity (GO:0004725)" is mentioned in the context of GO annotations related to testicular germ cell tumors, but it is not explicitly stated that TULP4 itself possesses this activity. pitt.edufigshare.com Further research is needed to definitively confirm and characterize any potential intrinsic protein tyrosine phosphatase activity of TULP4.
Binding to ubiquitin and ubiquitylated proteins via the UBA domain.
TULP4 contains a domain that facilitates binding to ubiquitin and ubiquitylated proteins. pitt.eduresearchgate.net This interaction is mediated by a Ubiquitin-Associated (UBA) domain. researchgate.netwikipedia.orgutah.edu UBA domains are common protein domains that non-covalently interact with ubiquitin through protein-protein interactions. wikipedia.orgutah.edu They typically form compact three-helix bundles and bind to a hydrophobic patch on the surface of ubiquitin, often involving Isoleucine 44 of ubiquitin. wikipedia.orgresearchgate.netnih.gov Polyubiquitin (B1169507) binding is considered a well-established physiological function for UBA domains. nih.gov Some UBA domains show specificity for different types of polyubiquitin chains, such as Lys48-linked or Lys63-linked chains, while others bind without linkage specificity. nih.gov The ability of UBA domains to bind to ubiquitin and ubiquitylated proteins is crucial for their roles in various cellular processes, including protein degradation via the ubiquitin-proteasome system, protein trafficking, and DNA repair. wikipedia.org The presence of a UBA domain in TULP4 suggests its involvement in ubiquitin-mediated cellular pathways. researchgate.net
Roles in Cellular Homeostasis and Biological Processes
TULP4 has been implicated in a range of cellular processes, particularly within the immune system and in hemostasis.
Negative regulation of immune receptor signaling, specifically ITAM- and hemITAM-bearing receptors.
TULP4, as a member of the TULA-family proteins (also known as UBASH3/STS proteins), is involved in the negative regulation of immune receptor signaling. temple.edu This regulatory role is particularly notable for receptors containing Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) and hemi-ITAMs (hemITAMs). temple.edunih.gov ITAMs and hemITAMs are signaling motifs found in the cytoplasmic tails of various immune receptors, including those on platelets and other innate immune cells. temple.edunih.govresearchgate.net Upon receptor engagement, these motifs become phosphorylated, providing docking sites for signaling proteins, notably the protein tyrosine kinase Syk. temple.edunih.gov TULA-family proteins, including TULP4, are understood to negatively regulate the signaling cascades initiated by these receptors. temple.edu
Modulation of Syk-family protein tyrosine kinases.
A key aspect of TULP4's function in immune signaling involves the modulation of Syk-family protein tyrosine kinases. temple.edu Syk kinase is a critical component in the signaling pathways downstream of ITAM- and hemITAM-bearing receptors, binding to the phosphorylated tyrosine residues within these motifs through its tandem SH2 domains. temple.edunih.gov TULA-family proteins, such as TULA-2 (UBASH3B), have been shown to negatively regulate Syk-mediated signaling, and Syk is considered a well-known dephosphorylation target of TULA-2. temple.edu Given TULP4's classification within the TULA-family, it is likely that it also plays a role in modulating the activity of Syk-family kinases, thereby influencing the downstream signaling events triggered by ITAM and hemITAM receptors. temple.eduelsevier.esnih.gov
Contributions to broader immune system functions, including T-cell responses.
Beyond its specific effects on ITAM/hemITAM signaling, TULP4's involvement in immune receptor regulation suggests broader contributions to immune system functions. Immune receptors, including those with ITAMs, are crucial for the activation and function of various immune cells, such as macrophages, dendritic cells, and lymphocytes. nih.govresearchgate.netwikipedia.orgkegg.jp By negatively regulating signaling downstream of these receptors, TULP4 can influence the magnitude and nature of immune responses. While direct detailed research findings specifically on TULP4's impact on T-cell responses were not extensively found in the provided search results, the general involvement of ITAM signaling and Syk kinases in immune cell activation, including T cells, suggests a potential indirect or direct role for TULP4 in modulating T-cell functions. genscript.comfrontiersin.org Further research is needed to fully elucidate the specific contributions of TULP4 to the diverse processes within the broader immune system.
Involvement in hemostasis and platelet physiology.
TULP4 is also implicated in hemostasis and platelet physiology. pitt.edutemple.edu Platelets are small anucleate cell fragments that play a crucial role in hemostasis, the process of stopping bleeding, and are also involved in thrombosis, inflammation, and wound healing. d-nb.infonih.govresearchgate.net Platelet activation is a key event in hemostasis and involves complex signaling cascades often initiated by the interaction of platelet receptors with components of the extracellular matrix or soluble agonists. d-nb.infonih.gov Many platelet receptors, including those involved in adhesion and aggregation, utilize ITAM or hemITAM signaling pathways that are dependent on Syk kinase. temple.edu As a negative regulator of ITAM/hemITAM signaling and a modulator of Syk, TULP4 can significantly influence platelet activation and function. temple.edu Studies on TULA-2, a related protein, have demonstrated its critical role in regulating platelet signaling mediated by ITAM- and hemITAM-bearing receptors and the resulting platelet responses. temple.edu This suggests that TULP4 likely plays a similar inhibitory role in platelet physiology, contributing to the delicate balance required for proper hemostasis. temple.edunih.govblackwellpublishing.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| TULP4 protein | 56995 |
| Ubiquitin | 6000 |
| Syk kinase | 6416 |
| Phosphatidylinositol | 444440 |
Note: The PubChem CID for Mammalian TULP4 protein refers to the human gene TULP4. PubChem primarily databases small molecules, but gene and protein information is often linked or available through related databases like NCBI Gene and UniProt, which are cross-referenced in PubChem. The CID provided is for the gene, which encodes the protein.## : Structure, Activity, and Biological Roles
is a protein encoded by the TULP4 gene and belongs to the tubby family of proteins. sinobiological.comwikipedia.org While the tubby family is broadly characterized by a conserved C-terminal "tubby" domain, TULP4 stands out as a more distant member with unique structural characteristics and functional implications. nih.govwikipedia.orgnih.gov Human TULP4 is a large protein, consisting of 1,543 amino acids, significantly longer than other mammalian TULP proteins. nih.gov Its extended amino terminus contains distinct domains, including a WD40 repeat region and a SOCS (Suppressor of Cytokine Signaling) box domain. nih.gov TULP4 exhibits expression in various mammalian tissues, including the brain, skeletal muscle, testis, and kidney. uniprot.org
Binding to ubiquitin and ubiquitylated proteins via the UBA domain.
A notable feature of TULP4 is its capacity to bind to ubiquitin and proteins modified by ubiquitylation. pitt.eduresearchgate.net This interaction is mediated by a Ubiquitin-Associated (UBA) domain located within the TULP4 protein sequence. researchgate.netwikipedia.orgutah.edu UBA domains are widely distributed protein modules that engage in non-covalent interactions with ubiquitin. wikipedia.orgutah.edu Structurally, UBA domains typically adopt a compact three-helix bundle fold and interact with a conserved hydrophobic patch on the surface of ubiquitin, prominently involving Isoleucine 44. wikipedia.orgresearchgate.netnih.gov While UBA domains can bind to monoubiquitin, their binding to polyubiquitin chains is considered a well-established physiological function. nih.gov The specificity of UBA domains for different ubiquitin chain linkages (e.g., Lys48 or Lys63) can vary. nih.gov The presence of a UBA domain in TULP4 underscores its likely involvement in ubiquitin-dependent cellular processes, such as protein degradation via the ubiquitin-proteasome system, protein trafficking, and DNA repair pathways. wikipedia.org
Roles in Cellular Homeostasis and Biological Processes
TULP4 plays significant roles in maintaining cellular homeostasis and participates in several key biological processes, particularly within the immune system and in the regulation of hemostasis.
Negative regulation of immune receptor signaling, specifically ITAM- and hemITAM-bearing receptors.
TULP4 functions as a negative regulator of signaling initiated by immune receptors, with a specific focus on receptors containing Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) and hemi-ITAMs (hemITAMs). temple.edu These motifs are critical signaling elements found in the cytoplasmic domains of various immune receptors on cells like platelets and innate immune cells. temple.edunih.govresearchgate.net Upon ligand binding, ITAMs and hemITAMs become phosphorylated, serving as recruitment sites for downstream signaling molecules, notably the protein tyrosine kinase Syk. temple.edunih.gov TULP4, as a member of the TULA-family proteins (also known as UBASH3/STS proteins), is recognized for its inhibitory effects on the signaling cascades emanating from these receptors. temple.edu
Modulation of Syk-family protein tyrosine kinases.
A central mechanism by which TULP4 exerts its regulatory influence in immune signaling is through the modulation of Syk-family protein tyrosine kinases. temple.edu Syk kinase is a pivotal enzyme in the signaling pathways activated by ITAM- and hemITAM-containing receptors, interacting directly with the phosphorylated tyrosine residues within these motifs via its tandem SH2 domains. temple.edunih.gov Research on related TULA-family proteins, such as TULA-2 (UBASH3B), has demonstrated their capacity to negatively regulate Syk-mediated signaling, identifying Syk as a prominent dephosphorylation target of TULA-2. temple.edu Given TULP4's membership in the TULA-family, it is highly probable that it similarly modulates the activity of Syk-family kinases, thereby impacting the downstream cellular responses triggered by ITAM and hemITAM receptor engagement. temple.eduelsevier.esnih.gov
Involvement in hemostasis and platelet physiology.
TULP4 is also recognized for its involvement in hemostasis and platelet physiology. pitt.edutemple.edu Platelets are anucleated blood cells essential for hemostasis, the process that prevents excessive bleeding, and are also implicated in thrombosis, inflammation, and tissue repair. d-nb.infonih.govresearchgate.net Platelet activation is a critical step in hemostasis, initiated by the interaction of platelet surface receptors with components of the damaged vasculature or circulating agonists. d-nb.infonih.gov Many of these platelet receptors, particularly those involved in adhesion and aggregation, utilize ITAM or hemITAM signaling pathways that are dependent on Syk kinase activity. temple.edu As a negative regulator of ITAM/hemITAM signaling and a modulator of Syk, TULP4 is positioned to significantly influence platelet activation and subsequent functions. temple.edu Research on related TULA-family proteins, such as TULA-2, has highlighted their crucial role in regulating platelet signaling mediated by ITAM- and hemITAM-bearing receptors and the resulting functional responses of platelets. temple.edu This evidence suggests that TULP4 likely plays a similar inhibitory role in platelet physiology, contributing to the precise regulation required for effective hemostasis. temple.edunih.govblackwellpublishing.com
Implication in specific developmental processes (e.g., human kidney development)
While the precise biological function of tubby superfamily genes is still being elucidated, studies suggest a role for TULP4 in developmental processes. researchgate.net Although direct detailed research on TULP4's specific implication in human kidney development was not extensively found in the search results, TULP4 is expressed in the kidney. researchgate.netuniprot.org Other members of the tubby family, such as TULP3, are known to be important in developmental processes like sonic hedgehog (Shh)-mediated dorso-ventral patterning during spinal cord development. researchgate.netresearchgate.net Given the expression of TULP4 in the kidney, it is plausible that it plays a role in renal development, potentially through mechanisms similar to other tubby family proteins or through unique interactions within kidney tissue. Kidney development itself is a complex process involving various signaling pathways and transcription factors. mdpi.com
Emerging roles in neurological processes (e.g., brain function, conditioning)
TULP4 is significantly expressed in the brain, suggesting a role in neuronal development and function. ontosight.aiuniprot.org Research indicates that TULP4 plays an important role in neurodevelopment. researchgate.netnih.gov Studies in mice have shown that reduced expression of Tulp4 can delay neuronal migration during embryonic development. researchgate.netnih.gov This delay in neuronal migration has been linked to abnormal behaviors in adult mice, including impaired sensorimotor gating and cognitive dysfunction. researchgate.netnih.gov These findings suggest a connection between TULP4 and neurological processes that underlie brain function and potentially conditioning. Furthermore, TULP4 has been investigated in the context of schizophrenia, with the identification of rare variants in the TULP4 gene in affected families. researchgate.netnih.gov These variants were shown to reduce TULP4 protein expression and affect its molecular function. researchgate.netnih.gov Recent research also suggests a potential role for TULP4 in Alzheimer's disease pathogenesis, possibly through the regulation of neuronal differentiation. nih.govresearchgate.netbiorxiv.org A circular RNA, circTulp4, derived from the Tulp4 gene, has been shown to influence the transcription of Tulp4 and regulate nervous system functions. nih.govresearchgate.netbiorxiv.org
Molecular Mechanisms of Regulatory Action
The molecular mechanisms by which TULP4 exerts its regulatory actions are being investigated.
Involvement in ubiquitination and deubiquitination processes
TULP4 is predicted to be involved in protein ubiquitination. genecards.orguniprot.org It has been identified as a novel E3 ligase gene. researchgate.netnih.govdntb.gov.ua E3 ubiquitin ligases are key enzymes in the ubiquitination process, which involves the attachment of ubiquitin to target proteins, often marking them for proteasomal degradation or altering their function or localization. frontiersin.orgfrontiersin.org TULP4 has been shown to interact with CUL5-ELOB/C-RNF7, components of an SCF-like ECS (Elongin-Cullin-SOCS-box protein) E3 ubiquitin ligase complex. researchgate.netuniprot.orgnih.gov This interaction suggests that TULP4 may function as a substrate-recognition component of such a complex, mediating the ubiquitination and subsequent proteasomal degradation of specific target proteins. uniprot.org While the role of TULP4 in deubiquitination (the removal of ubiquitin from proteins by deubiquitinases) is not as directly highlighted in the search results, the balance between ubiquitination and deubiquitination is crucial for regulating protein stability and function. frontiersin.orgfrontiersin.org The stability of other tubby-like proteins has been shown to be modulated by an acetylation switch that inversely correlates with ubiquitination, suggesting a potential link between post-translational modifications and ubiquitination/deubiquitination in regulating TULP family protein levels. nih.gov
Regulation of target protein stability, activity, and cellular localization
As a predicted component of an E3 ubiquitin ligase complex, TULP4 is likely involved in regulating the stability of target proteins by mediating their ubiquitination and subsequent proteasomal degradation. researchgate.netuniprot.org This mechanism is a fundamental way cells control protein abundance and function. frontiersin.orgfrontiersin.org Furthermore, ubiquitination can influence protein activity and cellular localization, independent of degradation. frontiersin.orgfrontiersin.org While specific target proteins of TULP4 were not detailed in the search results, its role as an E3 ligase subunit implies it would directly impact the fate and function of the proteins it targets. The regulation of protein function can occur through various mechanisms, including control of localization, binding of effector molecules, and post-translational modifications. uah.es The tubby domain of TULP4 is thought to be involved in protein-protein interactions, which could influence the localization and activity of interacting partners. ontosight.ai
Interactions and Signaling Pathways Associated with Mammalian TULP4
TULP4 interacts with proteins involved in cellular signaling and transcriptional regulation. ontosight.ai The tubby superfamily proteins, in general, appear to act as bipartite bridges, coordinating multiple signaling pathways. researchgate.net TULP4 has been shown to interact with components of an E3 ubiquitin ligase complex, namely CUL5-ELOB/C-RNF7. researchgate.netuniprot.orgnih.gov This interaction places TULP4 within the ubiquitin-proteasome system, a major pathway regulating protein degradation and cellular signaling. frontiersin.orgfrontiersin.org
TULP4's expression in the brain and its implication in neuronal migration and function suggest its involvement in signaling pathways critical for neurodevelopment. ontosight.airesearchgate.netuniprot.orgnih.gov Other tubby family proteins are known to be involved in pathways such as ciliary G-protein-coupled receptor trafficking and Shh signaling. researchgate.net While not explicitly stated for TULP4 in the search results, its membership in this family suggests potential involvement in similar or related signaling cascades. TULP4's predicted role in protein ubiquitination also links it to a wide range of signaling pathways that are regulated by this post-translational modification, including those involved in cell proliferation, apoptosis, and immune response. frontiersin.orgfrontiersin.org
Protein-protein interactions are crucial for TULP4 function, as evidenced by its interaction with E3 ligase components. researchgate.netuniprot.orgnih.gov The conserved tubby domain is thought to mediate protein-protein interactions. ontosight.ai
Here is a summary of some known interactions and associated processes:
| Interacting Protein/Complex | Associated Process/Function | Source |
| CUL5-ELOB/C-RNF7 | E3 Ubiquitin Ligase activity, Protein ubiquitination | researchgate.netuniprot.orgnih.gov |
| U1 snRNP, RNA polymerase II | Regulation of Tulp4 transcription (mediated by circTulp4) | nih.govbiorxiv.org |
The involvement of TULP4 in these interactions and pathways highlights its potential regulatory roles in various cellular processes, particularly in the context of protein degradation and potentially in modulating gene expression via mechanisms involving circular RNAs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
